N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide
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Description
“N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, and an oxolane ring (also known as tetrahydrofuran), which is a five-membered ring containing four carbon atoms and one oxygen atom . The compound also has a cyano group (-CN), a carboxamide group (CONH2), and a methylphenyl group (C6H5-CH3).
Molecular Structure Analysis
The cyclopropane ring in the compound is a type of cycloalkane, which are saturated hydrocarbons with carbon atoms arranged in a ring . The oxolane ring, also known as a tetrahydrofuran ring, is a type of ether and consists of four carbon atoms and one oxygen atom . The presence of these rings, along with the other functional groups, would give the compound its unique chemical properties.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or nucleophilic substitution. The carboxamide group could participate in reactions like amide hydrolysis. The cyclopropane ring, being strained, could undergo ring-opening reactions .Safety and Hazards
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-2-3-5-13(11)14-8-15(14)17(20)19-16(9-18)12-6-7-21-10-12/h2-5,12,14-16H,6-8,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCUBBBHOCHFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)NC(C#N)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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